Amino-bis-PEG3-TCO

Description

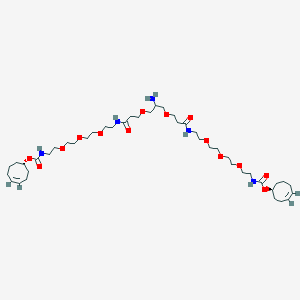

Structure

2D Structure

Properties

Molecular Formula |

C43H77N5O14 |

|---|---|

Molecular Weight |

888.1 g/mol |

IUPAC Name |

[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C43H77N5O14/c44-37(35-59-21-15-40(49)45-17-23-53-27-31-57-33-29-55-25-19-47-42(51)61-38-11-7-3-1-4-8-12-38)36-60-22-16-41(50)46-18-24-54-28-32-58-34-30-56-26-20-48-43(52)62-39-13-9-5-2-6-10-14-39/h1-3,5,37-39H,4,6-36,44H2,(H,45,49)(H,46,50)(H,47,51)(H,48,52)/b3-1+,5-2+/t38-,39-/m1/s1 |

InChI Key |

BXRHEONPMDBUBU-WXOXQJPBSA-N |

Isomeric SMILES |

C1C[C@@H](CC/C=C/C1)OC(=O)NCCOCCOCCOCCNC(=O)CCOCC(N)COCCC(=O)NCCOCCOCCOCCNC(=O)O[C@@H]2CC/C=C/CCC2 |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Amino-bis-PEG3-TCO: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-bis-PEG3-TCO is a novel trifunctional linker molecule playing a pivotal role in the advancement of bioconjugation and the development of complex therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary application in creating sophisticated bioconjugates, such as antibody-drug conjugates (ADCs). The core of its functionality lies in the bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction between its two trans-cyclooctene (TCO) moieties and tetrazine-functionalized molecules. This document details the underlying reaction mechanism, provides a general experimental framework for its use, and includes visual representations of the chemical pathways and workflows to facilitate its practical application in research and development.

Introduction

This compound is a heterotrifunctional linker featuring a central secondary amine and two polyethylene glycol (PEG) arms, each terminating in a strained trans-cyclooctene (TCO) group.[1][2] This unique architecture provides three distinct points for the covalent attachment of different molecular entities. The TCO groups are key reactive handles that participate in the iEDDA "click chemistry" reaction with tetrazines.[2] This reaction is characterized by its exceptionally fast kinetics and high degree of specificity, enabling efficient conjugation in complex biological environments without the need for cytotoxic catalysts like copper.[3] The inclusion of three PEG units (PEG3) in each arm enhances the hydrophilicity and aqueous solubility of the linker and the resulting conjugates, which can improve their pharmacokinetic profiles and reduce aggregation.[3]

Structure and Physicochemical Properties

The molecular structure of this compound is designed for versatility in bioconjugation, allowing for the attachment of a molecule to its central amine, followed by the conjugation of up to two other molecules to its TCO termini.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C43H77N5O14 | |

| Molecular Weight | 888.10 g/mol | |

| Appearance | Colorless oil | |

| Purity | >90% | |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) | |

| Storage Conditions | Store at -20°C, protected from light |

The TCO-Tetrazine Ligation: A High-Speed Bioorthogonal Reaction

The primary utility of this compound is derived from the rapid and specific reaction between its TCO groups and various tetrazine derivatives. This inverse electron demand Diels-Alder cycloaddition is a cornerstone of modern bioconjugation.

Reaction Mechanism

The reaction proceeds through a [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the strained TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas and forms a stable dihydropyridazine linkage.

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction mechanism.

Reaction Kinetics

While specific kinetic data for this compound is not extensively published, the TCO-tetrazine ligation is renowned for its exceptional speed. The second-order rate constants for this class of reactions are typically in the range of 10³ to 10⁶ M⁻¹s⁻¹, which is significantly faster than most other bioorthogonal reactions. This rapid rate allows for efficient conjugation even at low concentrations of reactants.

Experimental Protocols: A General Framework

The trifunctional nature of this compound allows for a sequential conjugation strategy, enabling the creation of well-defined, multi-component systems. The following is a generalized protocol for the synthesis of a conjugate where a payload is attached to the amine and a targeting moiety is attached to the TCO groups.

General Experimental Workflow

Caption: A generalized workflow for sequential conjugation using this compound.

Step-by-Step General Protocol

Materials:

-

This compound

-

Payload with a reactive functional group (e.g., carboxylic acid)

-

Tetrazine-modified targeting molecule (e.g., antibody, peptide)

-

Amine-reactive activation reagents (e.g., EDC, NHS)

-

Anhydrous organic solvents (e.g., DMF, DMSO)

-

Aqueous reaction buffers (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Purification systems (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

-

Payload Activation: If the payload contains a carboxylic acid, activate it to an N-hydroxysuccinimide (NHS) ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS in an anhydrous organic solvent.

-

Conjugation of Payload to Linker: React the activated payload with the secondary amine of this compound. This reaction is typically performed in an organic solvent. A molar excess of the activated payload may be used to drive the reaction to completion.

-

Purification of the Payload-Linker Intermediate: It is crucial to purify the resulting mono-conjugated intermediate to remove any unreacted payload and linker. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often employed for this step.

-

Conjugation to the Targeting Moiety: React the purified payload-linker intermediate with the tetrazine-modified targeting molecule in an aqueous buffer, such as PBS at pH 7.4. The TCO groups on the linker will specifically react with the tetrazine groups on the targeting molecule.

-

Purification of the Final Conjugate: The final trifunctional conjugate should be purified to remove any unreacted components. For antibody-based conjugates, Size-Exclusion Chromatography (SEC) is a common and effective purification method.

-

Characterization of the Final Conjugate: The identity, purity, and integrity of the final product must be confirmed. Standard analytical techniques include Mass Spectrometry (to confirm the molecular weight), SDS-PAGE (to assess conjugation to proteins), and functional assays (to ensure the biological activity of the targeting moiety and payload).

Conclusion

This compound is a powerful and versatile tool for the construction of well-defined, multi-component bioconjugates. Its trifunctional nature, combined with the rapid and bioorthogonal TCO-tetrazine ligation chemistry, offers researchers precise control over the assembly of complex molecular architectures. The hydrophilic PEG spacers contribute to the favorable biophysical properties of the resulting conjugates. While specific, published protocols for this exact linker are not yet widespread, the established principles of amine reactivity and iEDDA click chemistry provide a robust foundation for its successful implementation in the development of next-generation therapeutics and diagnostics.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Amino-bis-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of Amino-bis-PEG3-TCO, a trifunctional linker pivotal in the field of bioconjugation. This molecule is instrumental in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), due to its unique combination of two trans-cyclooctene (TCO) moieties and a secondary amine. The guide details its physicochemical characteristics, reactivity in bioorthogonal click chemistry, and provides relevant experimental protocols for its application.

Core Chemical Properties

This compound is a colorless oil at room temperature, a characteristic feature of many polyethylene glycol (PEG) derivatives. Its structure is defined by a central secondary amine linked to two PEG3 arms, each terminated with a strained trans-cyclooctene (TCO) group. The PEGylated spacers enhance its solubility in a range of organic solvents and aqueous media, a critical attribute for its application in biological systems.[1][2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₃H₇₇N₅O₁₄ | [2] |

| Molecular Weight | 888.10 g/mol | [2] |

| Physical Form | Colorless oil | [2] |

| Purity | >90% | |

| Solubility | DCM, THF, acetonitrile, DMF, DMSO |

Reactivity and Mechanism of Action

The utility of this compound is centered around the reactivity of its TCO groups with tetrazine-functionalized molecules. This reaction, a cornerstone of bioorthogonal chemistry, proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This ligation is exceptionally fast and highly specific, occurring readily in complex biological environments without the need for a catalyst, which can be cytotoxic. The reaction is irreversible, driven by the release of nitrogen gas, and results in a stable dihydropyridazine linkage.

The presence of two TCO moieties allows for the crosslinking of two separate tetrazine-containing molecules, enabling the formation of well-defined molecular assemblies. The central secondary amine provides a third point for conjugation, allowing for the attachment of other molecules of interest.

Caption: Reaction schematic of this compound.

Reaction Kinetics

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference(s) |

| trans-Cyclooctene (TCO) | 3,6-di(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol/Water | |

| TCO | Methyl-substituted tetrazine | ~1000 | Aqueous Media | |

| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media | |

| Conformationally strained TCO | 3,6-bisalkyl-tetrazine | 23,800 ± 400 | 25% Acetonitrile/PBS | |

| Dioxolane-fused TCO (d-TCO) | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water |

Stability

The stability of this compound is a critical factor for its successful application. The primary concern is the potential for the reactive trans-cyclooctene to isomerize to its unreactive cis-cyclooctene (CCO) form. This isomerization can be influenced by factors such as temperature, light, and the presence of certain chemical species.

Storage and Handling

For optimal stability, this compound should be stored at -20°C and protected from light. It is recommended to prepare solutions fresh and avoid long-term storage of the linker in solution. Due to the limited shelf life of TCO compounds, some suppliers may prepare fresh batches upon order and ship on dry ice to maintain stability.

Stability in Aqueous Solutions

While specific quantitative data on the aqueous stability of this compound is limited, studies on similar TCO-conjugated molecules provide valuable insights. For instance, a TCO-PEG3-modified antibody showed a reactivity loss of about 10.5% after 4 weeks at 4°C and 7% when stored at -20°C in a sodium phosphate buffer at pH 7.5. It is generally advised to avoid buffers containing azides or thiols for long-term storage. The half-life of TCO moieties can be short as they naturally isomerize to the less reactive CCO form, and thus, long-term storage of TCO compounds is generally not recommended.

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in bioconjugation.

General Protocol for Protein-Protein Conjugation

This protocol describes the use of this compound to crosslink two different proteins that have been functionalized with tetrazine moieties.

Materials:

-

Tetrazine-functionalized Protein A (in an amine-free buffer, e.g., PBS pH 7.4)

-

Tetrazine-functionalized Protein B (in an amine-free buffer, e.g., PBS pH 7.4)

-

This compound

-

Anhydrous, high-purity solvent (e.g., DMSO or DMF)

-

Desalting spin columns for buffer exchange and purification

Procedure:

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in DMSO or DMF at a concentration of 10 mM.

-

Reaction Setup: In a microcentrifuge tube, combine equimolar amounts of Tetrazine-Protein A and Tetrazine-Protein B.

-

Add 0.5 molar equivalents of the this compound stock solution to the protein mixture. This stoichiometry is a starting point and may require optimization to minimize the formation of homodimers.

-

Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

-

Monitoring the Reaction: The reaction progress can be monitored by observing the disappearance of the characteristic reddish-purple color of the tetrazine or by following the disappearance of the tetrazine's absorbance band between 510 and 550 nm.

-

Purification: Remove unreacted this compound and any unconjugated proteins using size-exclusion chromatography (SEC) or desalting spin columns.

Caption: Experimental workflow for protein-protein conjugation.

Protocol for Antibody Conjugation

This protocol outlines the steps for conjugating this compound to an antibody, a key step in the preparation of ADCs. This process typically involves the reaction of the secondary amine of the linker with an activated carboxylic acid on the antibody or vice versa. For this example, we will assume the use of a TCO-PEG-NHS ester to modify the antibody first, followed by reaction with a tetrazine-modified payload. A similar strategy can be employed with this compound where the amine can be functionalized.

Materials:

-

Antibody solution (e.g., 2 mg/mL in PBS, pH 7.4)

-

TCO-PEG-NHS ester

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin columns

Procedure:

-

Antibody Preparation: If necessary, perform a buffer exchange to ensure the antibody is in an amine-free buffer such as PBS at pH 7.4.

-

NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.

-

Labeling Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS ester to the antibody solution and incubate for 1 hour at room temperature.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Purification: Remove the excess, unreacted TCO-PEG-NHS ester using a desalting spin column. The TCO-labeled antibody is now ready for conjugation with a tetrazine-modified molecule.

Caption: Workflow for ADC synthesis.

Applications

The unique trifunctional nature of this compound makes it a versatile tool in several areas of research and development:

-

Antibody-Drug Conjugates (ADCs): Its primary application is in the construction of ADCs, where it can be used to link two drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR).

-

PROTACs: In the development of proteolysis-targeting chimeras, this linker can be used to connect a protein-targeting ligand and an E3 ligase-binding ligand.

-

Fluorescent Imaging: The rapid and specific nature of the TCO-tetrazine ligation makes it ideal for in vivo imaging applications where low concentrations of labeling reagents are required.

-

Pretargeted Imaging and Therapy: In this strategy, a TCO-modified targeting molecule (e.g., an antibody) is administered first, followed by a tetrazine-labeled imaging or therapeutic agent, which then rapidly reacts with the TCO at the target site.

-

Hydrogel Formation: The bifunctional nature of the TCO groups can be utilized to crosslink polymers to form biocompatible hydrogels.

Conclusion

This compound is a powerful and versatile trifunctional linker that leverages the exceptional kinetics and specificity of the TCO-tetrazine bioorthogonal reaction. Its PEGylated structure enhances solubility and biocompatibility, making it well-suited for a wide range of applications in drug development, diagnostics, and materials science. While specific quantitative data on its synthesis, stability, and reaction kinetics are not extensively published, the information available for structurally similar compounds provides a strong foundation for its effective use. Proper handling and storage are crucial to maintain its reactivity. The experimental protocols provided in this guide offer a starting point for researchers to utilize this valuable tool in their work.

References

In-Depth Technical Guide to Amino-bis-PEG3-TCO: Solubility, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and core applications of Amino-bis-PEG3-TCO, a heterotrifunctional linker integral to advanced bioconjugation strategies. This document details the compound's solubility in both aqueous and organic media, provides standardized experimental protocols for solubility determination and bioconjugation, and illustrates key biological pathways and experimental workflows where this linker is critically employed.

Core Properties of this compound

This compound is a versatile chemical tool featuring a secondary amine and two trans-cyclooctene (TCO) groups, separated by a hydrophilic three-unit polyethylene glycol (PEG3) spacer. The TCO moieties enable rapid and specific covalent bond formation with tetrazine-functionalized molecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal "click chemistry". The amine group provides a reactive handle for conjugation to various molecules and surfaces. The PEG3 spacer is crucial for enhancing the aqueous solubility of the linker and the resulting conjugates, as well as reducing steric hindrance and minimizing aggregation.[1]

Solubility Profile

The solubility of this compound is a critical parameter for its application in both organic synthesis and aqueous biological systems. The presence of the hydrophilic PEG3 spacer significantly influences its solubility profile.

Organic Solvents

This compound exhibits good solubility in a range of common organic solvents. This is essential for its handling, storage, and initial reaction steps, such as dissolution before addition to aqueous buffers.

| Solvent | Qualitative Solubility | Reported Concentration |

| Dimethyl sulfoxide (DMSO) | Soluble | 10 mM (for a similar compound)[2] |

| Dimethylformamide (DMF) | Soluble | Not specified |

| Dichloromethane (DCM) | Soluble | Not specified |

| Tetrahydrofuran (THF) | Soluble | Not specified |

| Acetonitrile | Soluble | Not specified |

Aqueous Solutions

Experimental Protocols

Standardized Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

-

Place the tube on a rotator and equilibrate at a controlled temperature (e.g., 25 °C) for 24 hours to ensure saturation.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved linker.

-

-

Quantification of Solubilized Linker:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with the same aqueous buffer to a concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of the dissolved this compound using a suitable analytical technique. Due to the TCO group, UV-Vis spectrophotometry can be used by measuring the absorbance at a characteristic wavelength. Alternatively, a more sensitive and specific method like HPLC can be employed.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested buffer.

-

General Protocol for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines a two-step process for creating an ADC using a tetrazine-modified drug and an antibody functionalized with this compound.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Tetrazine-modified cytotoxic drug

-

Anhydrous DMSO or DMF

-

Desalting spin columns

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Antibody Modification with this compound:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

To the antibody solution, add the this compound stock solution at a desired molar excess. The amine on the linker will react with accessible carboxyl groups on the antibody (requires activation, e.g., with EDC/NHS) or other suitable reactive sites.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Remove the excess, unreacted linker using a desalting spin column equilibrated with the reaction buffer.

-

-

Conjugation with Tetrazine-Modified Drug:

-

Prepare a stock solution of the tetrazine-modified drug in DMSO.

-

Add the tetrazine-drug stock solution to the TCO-modified antibody solution. A slight molar excess of the drug is typically used.

-

The iEDDA reaction will proceed rapidly. Allow the reaction to incubate for 30-60 minutes at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic color of the tetrazine.

-

-

Purification and Characterization of the ADC:

-

Purify the resulting ADC from unreacted drug and other small molecules using size-exclusion chromatography (SEC).

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Visualizations: Pathways and Workflows

HER2 Signaling Pathway

Antibody-drug conjugates are frequently designed to target specific receptors on cancer cells. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast cancer. The binding of an anti-HER2 antibody component of an ADC can disrupt downstream signaling pathways like the PI3K-AKT-mTOR and RAS-MAPK pathways, which are crucial for cell proliferation and survival.

Caption: HER2 signaling pathway targeted by an Antibody-Drug Conjugate (ADC).

Experimental Workflow for ADC Synthesis

The synthesis of an antibody-drug conjugate using this compound and a tetrazine-modified drug follows a logical and sequential workflow. This process leverages the principles of bioorthogonal chemistry to ensure specific and efficient conjugation.

References

The TCO-Tetrazine Inverse-Electron-Demand Diels-Alder Reaction: A Technical Guide for Drug Development Professionals

Abstract

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and s-tetrazine has emerged as a paramount bioorthogonal ligation strategy in the fields of chemical biology, drug development, and molecular imaging. Its exceptionally rapid kinetics, high specificity, and ability to proceed under physiological conditions without the need for a catalyst make it an invaluable tool for the precise construction of complex biomolecular architectures. This technical guide provides a comprehensive overview of the core mechanism of the TCO-tetrazine IEDDA reaction, presents a compilation of quantitative kinetic data, details established experimental protocols, and illustrates key processes through workflow diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals leveraging this powerful chemistry in their work.

Core Mechanism: A [4+2] Cycloaddition Cascade

The TCO-tetrazine ligation is a type of "click chemistry" that proceeds via a two-step mechanism.[1] The initial and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[1] In this reaction, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich trans-cyclooctene serves as the dienophile.[1] This cycloaddition results in the formation of a highly unstable tricyclic intermediate.[1]

This intermediate subsequently undergoes a rapid retro-Diels-Alder reaction, leading to the irreversible elimination of a dinitrogen (N₂) molecule.[1] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine. The exceptional speed of this reaction is attributed to the high ring strain of the TCO molecule and favorable frontier molecular orbital (FMO) interactions, specifically between the Highest Occupied Molecular Orbital (HOMO) of the TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. Electron-withdrawing substituents on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction rate by lowering the tetrazine's LUMO energy and raising the TCO's HOMO energy, respectively.

Quantitative Kinetic Data

The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest reported for any bioorthogonal reaction, frequently falling within the range of 10³ to 10⁶ M⁻¹s⁻¹. This rapid kinetic profile enables efficient labeling at low micromolar to nanomolar concentrations, a critical feature for in vivo applications to minimize potential toxicity and off-target effects. The tables below summarize key kinetic data from the literature, highlighting the influence of substituents and reaction conditions on the reaction rate.

| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO-OH (axial) | PBS | 37 | (13 ± 0.08) x 10³ | |

| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO (water-soluble) | Not Specified | Not Specified | (3,300 ± 40) x 10³ | |

| 3-(p-aminophenyl)-6-methyl-s-tetrazine | TCO | PBS (pH 7.4) | 37 | 26,000 | |

| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 3.6 | |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | Methanol | Ambient | 2.5 | |

| Dipyridal tetrazine | TCO | Methanol/Water (9:1) | 25 | 2000 (±400) | |

| Methyl-substituted tetrazines | TCO derivatives | Aqueous Media | Not Specified | ~1000 | |

| Hydrogen-substituted tetrazines | TCO derivatives | Aqueous Media | Not Specified | up to 30,000 | |

| Various tetrazine scaffolds | TCO | 1,4-dioxane | 25 | 1.4 - 230 | |

| Various tetrazine scaffolds | TCO-PEG₄ | DPBS | 37 | 1100 - 73,000 | |

| General TCO-Tetrazine | Not Applicable | Not Applicable | Not Applicable | up to 1 x 10⁶ |

Experimental Protocols

This section provides a generalized methodology for the labeling of biomolecules and their subsequent conjugation using TCO-tetrazine chemistry, with a focus on protein-protein conjugation.

Materials

-

TCO-functionalized molecule (e.g., TCO-PEG-NHS ester)

-

Tetrazine-functionalized molecule (e.g., Methyl-tetrazine-PEG-NHS ester)

-

Protein A and Protein B (or other biomolecules of interest)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins

This protocol describes the activation of proteins with TCO and tetrazine moieties using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines such as lysine residues.

-

Protein Preparation: Dissolve the protein to be labeled in PBS at a concentration of 1-5 mg/mL. If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.

-

NHS Ester Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF.

-

Activation of Protein A with TCO:

-

To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.

-

Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

-

Activation of Protein B with Tetrazine:

-

To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.

-

Add a 20-fold molar excess of the methyl-tetrazine-PEG-NHS ester solution to the protein solution.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

-

Quenching and Purification:

-

Stop the reactions by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Remove excess, unreacted NHS ester by passing the labeled proteins through spin desalting columns.

-

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

-

Reactant Combination: Mix the TCO-activated Protein A with the tetrazine-activated Protein B in a 1:1 molar ratio. For optimal results, a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.

-

Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may necessitate a longer incubation time.

-

Monitoring the Reaction: The progress of the ligation can be monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorbance peak, which is typically between 510 and 550 nm.

-

Purification and Storage: The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography. Store the final conjugate at 4°C.

Applications in Drug Development

The unique characteristics of the TCO-tetrazine ligation have led to its widespread adoption in various stages of drug development.

-

Antibody-Drug Conjugates (ADCs): This chemistry allows for the precise, site-specific conjugation of cytotoxic drugs to antibodies, leading to ADCs with improved homogeneity and therapeutic indices.

-

Pre-targeted Drug Delivery: A two-step targeting strategy where a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-linked therapeutic agent is administered, which then reacts specifically with the pre-localized antibody. This approach can significantly improve the therapeutic window by minimizing systemic exposure to the active drug.

-

In Vivo Imaging: The fast kinetics and bioorthogonality of the reaction are ideal for pre-targeted positron emission tomography (PET) and other imaging modalities. This allows for the use of short-lived radionuclides to visualize targets with high sensitivity and specificity.

-

Click-to-Release Chemistry: The TCO-tetrazine reaction can be engineered to trigger the release of a therapeutic agent upon ligation. This provides a mechanism for controlled, site-specific drug activation.

Conclusion

The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine represents a robust and versatile tool in the arsenal of the modern drug development professional. Its unparalleled kinetics and exquisite selectivity have paved the way for novel therapeutic and diagnostic strategies that were previously unattainable. A thorough understanding of its mechanism, kinetics, and practical implementation, as detailed in this guide, is essential for harnessing the full potential of this powerful bioorthogonal reaction.

References

The Pivotal Role of the PEG3 Spacer in Amino-bis-PEG3-TCO Functionality: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the precise and efficient linking of molecules is paramount for the development of sophisticated therapeutics and diagnostics. Among the advanced tools available, the trifunctional linker Amino-bis-PEG3-TCO has emerged as a versatile scaffold for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) and targeted imaging agents. This guide provides a comprehensive technical overview of the core functionalities of this compound, with a particular focus on the critical role of its triethylene glycol (PEG3) spacer in modulating its performance.

Core Principles and Mechanism of Action

This compound is a heterotrifunctional linker featuring a central secondary amine and two terminal trans-cyclooctene (TCO) moieties, each connected to the core via a PEG3 spacer.[1] This architecture allows for a sequential or parallel conjugation strategy. First, the secondary amine provides a handle for the attachment of a payload molecule, such as a drug, toxin, or imaging agent, typically through the formation of a stable amide bond with an activated carboxylic acid (e.g., an NHS ester). Subsequently, the two TCO groups are available for rapid and specific bioorthogonal ligation with tetrazine-modified molecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2]

The TCO-tetrazine reaction is a cornerstone of "click chemistry," renowned for its exceptionally fast kinetics and high specificity.[3] This reaction proceeds efficiently in aqueous environments under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biomolecules and in vivo studies.[2] The reaction is driven by the high ring strain of the TCO, which acts as a potent dienophile for the electron-deficient tetrazine. The initial cycloaddition is followed by an irreversible retro-Diels-Alder reaction, releasing nitrogen gas and forming a stable dihydropyridazine linkage.

The Multifaceted Role of the PEG3 Spacer

The inclusion of the PEG3 spacer is not merely a passive linker element; it is a critical design feature that imparts several beneficial properties to the this compound molecule and its subsequent conjugates:

-

Enhanced Hydrophilicity and Solubility: The ethylene glycol repeats of the PEG3 spacer are hydrophilic, which significantly improves the aqueous solubility of the otherwise hydrophobic TCO moieties. This is crucial for preventing aggregation and precipitation of the linker and its conjugates in biological buffers, a common challenge in bioconjugation.

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG3 spacer provides spatial separation between the conjugated molecules. This minimizes steric hindrance, ensuring that the TCO groups are accessible for reaction with tetrazines and that the biological activity of the conjugated molecules (e.g., an antibody's binding to its antigen) is not compromised.

-

Improved Pharmacokinetics: In the context of drug development, PEGylation is a well-established strategy to enhance the pharmacokinetic properties of therapeutic molecules. The hydrophilic PEG3 spacer can contribute to a larger hydrodynamic radius of the final conjugate, which can reduce renal clearance and extend circulation half-life. It can also shield the conjugate from proteolytic degradation and reduce immunogenicity.

-

Prevention of TCO "Burying": The hydrophobic TCO group can sometimes interact with hydrophobic pockets on the surface of proteins, rendering it inaccessible for reaction. The hydrophilic PEG spacer acts as a shield, preventing this "burying" and thereby maintaining the reactivity of the TCO group.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the performance of TCO-PEG linkers. While specific data for this compound is limited in the public domain, the presented data for analogous TCO-PEGn linkers provide a strong indication of the expected performance characteristics.

| Table 1: Reaction Kinetics of TCO-Tetrazine Ligation Compared to Other Bioorthogonal Reactions | ||

| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | TCO + Tetrazine | ~800 - 30,000 |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) + Azide | ~1 |

| NHS Ester-Amine Coupling | NHS Ester + Primary Amine | Variable, generally slower |

| Maleimide-Thiol Coupling | Maleimide + Thiol | ~1000 |

| Table 2: Impact of PEG Spacer Length on TCO-Conjugated Antibody Reactivity | ||

| Linker | Description | Functional Reactivity (%) |

| NHS-TCO | No PEG spacer | ~11% |

| NHS-PEG4-TCO | 4-unit PEG spacer | ~47% |

| Table 3: Stability of TCO-Modified Antibody | ||

| Storage Condition | Duration | Loss of Reactivity (%) |

| 4°C in PBS | 4 weeks | ~10.5% |

| -20°C in PBS | 4 weeks | ~7% |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in a typical bioconjugation workflow.

Protocol 1: Conjugation of a Payload to the Amine of this compound

This protocol describes the conjugation of a payload containing a carboxylic acid to the central amine of this compound via NHS ester chemistry.

Materials:

-

This compound

-

Payload with a carboxylic acid group

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Analytical HPLC and Mass Spectrometer for characterization

Procedure:

-

Activation of Payload Carboxylic Acid:

-

Dissolve the payload, NHS, and DCC/EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the formation of the NHS ester by TLC or LC-MS.

-

If using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

-

Conjugation to this compound:

-

Dissolve this compound in anhydrous DMF.

-

Add the activated payload (NHS ester) solution to the this compound solution in a 1.1:1 molar ratio (NHS ester:linker).

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

-

-

Purification:

-

Purify the resulting Payload-Amino-bis-PEG3-TCO conjugate by reverse-phase HPLC.

-

Characterize the purified product by mass spectrometry to confirm its identity and purity.

-

Protocol 2: Sequential TCO-Tetrazine Ligation

This protocol outlines the sequential reaction of the two TCO groups on the Payload-Amino-bis-PEG3-TCO conjugate with two different tetrazine-modified molecules (Molecule A and Molecule B).

Materials:

-

Purified Payload-Amino-bis-PEG3-TCO conjugate

-

Tetrazine-modified Molecule A

-

Tetrazine-modified Molecule B

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Size-Exclusion Chromatography (SEC) or other suitable purification system

Procedure:

-

First TCO Ligation:

-

Dissolve the Payload-Amino-bis-PEG3-TCO conjugate and Tetrazine-modified Molecule A in the reaction buffer.

-

To favor the mono-adduct, use a slight molar excess of the Payload-Amino-bis-PEG3-TCO conjugate (e.g., 1.2:1).

-

Incubate the reaction at room temperature for 30-60 minutes. The reaction can be monitored by observing the disappearance of the tetrazine's characteristic color (around 520 nm) using a spectrophotometer.

-

Purify the mono-conjugated product (Payload-Amino-bis-PEG3-TCO-Molecule A) from unreacted starting materials using SEC.

-

-

Second TCO Ligation:

-

To the purified mono-conjugated product, add Tetrazine-modified Molecule B in a 1:1.2 molar ratio (mono-conjugate:Molecule B).

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Monitor the reaction to completion.

-

-

Final Purification and Characterization:

-

Purify the final trifunctional conjugate (Molecule B-TCO-PEG3-Amino(Payload)-PEG3-TCO-Molecule A) using SEC or another appropriate chromatographic method.

-

Characterize the final product by SDS-PAGE (if proteins are involved, showing a molecular weight shift), HPLC, and mass spectrometry to confirm its identity, purity, and integrity.

-

Mandatory Visualizations

Logical Relationships and Experimental Workflows

Caption: Core advantages imparted by the PEG3 spacer in this compound.

Caption: A pre-targeting experimental workflow enabled by TCO-tetrazine chemistry.

Signaling Pathway Investigation: A Hypothetical Application

This compound can be a powerful tool for investigating complex biological processes, such as the dimerization of cell surface receptors, which is often a key event in signal transduction. For example, one could study the ligand-induced dimerization of a receptor tyrosine kinase (RTK).

Caption: Workflow for a FRET-based assay to study receptor dimerization.

In this hypothetical experiment, a receptor ligand is conjugated to the amine of this compound. A FRET donor and acceptor pair (e.g., fluorescent proteins or dyes), each modified with a tetrazine, are then ligated to the two TCO groups. When this trifunctional probe is introduced to cells expressing the receptor, the ligand moiety will bind. If the ligand induces receptor dimerization, it will bring two receptor molecules—and consequently the FRET donor and acceptor—into close proximity, generating a measurable FRET signal. This would allow for the quantitative analysis of receptor dimerization dynamics in a live-cell context.

Conclusion

The this compound linker is a sophisticated and powerful tool for advanced bioconjugation. Its trifunctional nature, combined with the rapid and specific TCO-tetrazine click chemistry, enables the construction of complex, well-defined molecular assemblies. The integral PEG3 spacer is a critical component of its design, imparting enhanced solubility, reduced steric hindrance, and favorable pharmacokinetic properties. These features collectively contribute to the linker's high degree of functionality and its broad applicability in the development of next-generation antibody-drug conjugates, targeted imaging agents, and innovative tools for fundamental biological research. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this versatile linker in drug discovery and development.

References

The Trifunctional Advantage: A Technical Guide to Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the pursuit of precision, efficiency, and multifunctionality is paramount. While bifunctional linkers have long been the workhorses of the field, the emergence of trifunctional linkers represents a significant leap forward, enabling the creation of more complex and highly functional biomolecular constructs. This technical guide explores the core advantages of employing trifunctional linkers in bioconjugation, providing in-depth insights into their applications, quantitative performance, and the experimental protocols necessary for their successful implementation.

Core Advantages of Trifunctional Linkers

Trifunctional linkers, possessing three reactive sites, offer a modular and versatile approach to bioconjugation, overcoming many of the limitations of their bifunctional counterparts. These advantages are pivotal in the development of next-generation therapeutics, diagnostics, and research tools.

-

Enhanced Functionality and Multi-modality: The most significant advantage is the ability to introduce a third functional component into a bioconjugate. This "third arm" can be used to attach a variety of moieties, leading to constructs with dual payloads, dual-modality imaging capabilities, or built-in analytical handles for tracking and purification. For instance, a single antibody can be equipped with two different therapeutic agents to combat drug resistance or a therapeutic agent and an imaging agent for theranostic applications[1][2].

-

Improved Analytical Capabilities and Purification: A functional group on the linker can be dedicated to purification and analysis. A common strategy is the incorporation of a biotin tag, which allows for highly efficient affinity purification of the cross-linked products using streptavidin-based chromatography[3][4][5]. This is particularly crucial in complex biological samples where the desired conjugate is present in low abundance.

-

Controlled and Site-Specific Conjugation: Trifunctional linkers can be designed with orthogonal reactive groups, allowing for a controlled, stepwise conjugation of different molecules. This precision is essential for creating well-defined and homogeneous bioconjugates, which is a critical factor for therapeutic applications where batch-to-batch consistency is required.

-

Modulation of Physicochemical Properties: The third arm of the linker can be used to attach moieties that improve the overall properties of the bioconjugate, such as polyethylene glycol (PEG) chains to enhance solubility and circulation half-life.

Key Applications of Trifunctional Linkers

The unique advantages of trifunctional linkers have led to their adoption in a wide range of applications, from basic research to clinical development.

Antibody-Drug Conjugates (ADCs)

Trifunctional linkers are revolutionizing ADC design by enabling the development of dual-payload ADCs. By delivering two distinct cytotoxic agents with different mechanisms of action, these ADCs can potentially overcome tumor heterogeneity and drug resistance. The third functionality can also be used to attach a targeting ligand or an imaging agent.

Proteomics and Protein-Protein Interaction Mapping

In the field of chemical cross-linking mass spectrometry (CXMS), trifunctional linkers have significantly improved the identification of protein-protein interactions. The "Leiker" (Lysine-targeted enrichable cross-linker) is a prime example, incorporating a biotin tag for affinity purification, a chemical cleavage site, and a spacer arm that can be isotopically labeled for quantitative studies. This design leads to a dramatic increase in the number of identified cross-linked peptides from complex samples.

Dual-Modality Imaging

Trifunctional linkers are instrumental in creating probes for dual-modality imaging, such as combining positron emission tomography (PET) and fluorescence imaging. This allows for both whole-body preclinical imaging and high-resolution intraoperative guidance.

Activity-Based Protein Profiling (ABPP)

In ABPP, trifunctional probes can be designed to include a reactive group to target a specific enzyme, a reporter tag (e.g., a fluorophore) for visualization, and an affinity handle (e.g., biotin) for enrichment and identification of the labeled proteins.

Biomaterials and Nanoparticle Functionalization

Trifunctional linkers are used to functionalize surfaces and nanoparticles, enabling the attachment of multiple distinct molecules to a single anchor point. This is valuable for creating multifunctional biomaterials for applications in tissue engineering, drug delivery, and diagnostics.

Quantitative Data and Performance Metrics

The advantages of trifunctional linkers are not merely theoretical; they are supported by quantitative data demonstrating their superior performance in various applications.

| Application Area | Metric | Trifunctional Linker Performance | Bifunctional Linker Comparison | Reference |

| Proteomics (CXMS) | Enrichment Efficiency | >97% with Leiker (biotinylated) | Lower and less specific | |

| Number of Identified Cross-links (E. coli lysate) | ~4-fold increase with Leiker | Standard bifunctional cross-linker | ||

| Antibody-Drug Conjugates (ADCs) | Drug-to-Antibody Ratio (DAR) | Achievable DAR of 4+2 (dual payload) | Typically lower for single payloads | |

| In Vitro Cytotoxicity (IC50) | Dual-payload ADCs can be more potent than single-payload counterparts | Varies by payload and cell line | ||

| Conjugation Efficiency | >90% for dual-payload ADC synthesis | Varies depending on chemistry | ||

| Biomaterial Functionalization | Nanoparticle Functionalization Efficiency | ~50 linkers per nanoparticle | Dependent on surface chemistry | |

| Subsequent Molecule Attachment | ~20 targeting molecules and ~3 imaging molecules per nanoparticle | Not applicable |

Experimental Protocols

This section provides detailed methodologies for key experiments involving trifunctional linkers.

Protocol for Two-Step Antibody Conjugation using a Heterotrifunctional Linker (e.g., Maleimide-PEG-NHS Ester)

This protocol describes the conjugation of two different molecules to an antibody in a sequential manner.

Materials:

-

Antibody solution (1-5 mg/mL in PBS, pH 7.2-7.4)

-

Trifunctional linker (e.g., Mal-PEG-NHS ester) stock solution (10 mM in anhydrous DMSO)

-

Molecule A with a primary amine (e.g., a fluorescent dye)

-

Molecule B with a free thiol group (e.g., a cytotoxic drug)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting columns

Procedure:

Step 1: Reaction with Amine-Containing Molecule A (NHS Ester Reaction)

-

Prepare the antibody in the conjugation buffer.

-

Add a 10- to 20-fold molar excess of the trifunctional linker stock solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.

Step 2: Reaction with Thiol-Containing Molecule B (Maleimide Reaction)

-

Immediately add the thiol-containing Molecule B to the maleimide-activated antibody from Step 1. The molar ratio should be optimized for the specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a quenching solution to cap any unreacted maleimide groups.

-

Purify the final trifunctional antibody conjugate using a desalting column or size-exclusion chromatography to remove unreacted molecules and byproducts.

Protocol for Affinity Purification of Biotinylated Peptides from a CXMS Experiment

This protocol outlines the enrichment of peptides cross-linked with a biotin-containing trifunctional linker.

Materials:

-

Tryptic digest of cross-linked protein sample

-

Streptavidin agarose beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Stringent Wash Buffers (e.g., 1% SDS, 8M urea, 20% acetonitrile)

-

Elution Buffer (e.g., 0.1% TFA, 50% acetonitrile)

-

Cleavage Reagent (if the linker has a cleavable site)

Procedure:

-

Equilibrate the streptavidin agarose beads with the Binding/Wash Buffer.

-

Incubate the tryptic digest with the equilibrated beads for 1-2 hours at room temperature with gentle rotation to allow binding of the biotinylated peptides.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads sequentially with the Binding/Wash Buffer to remove non-specifically bound peptides.

-

For highly pure samples, perform additional washes with stringent wash buffers.

-

Elution/Cleavage:

-

For cleavable linkers: Resuspend the beads in a solution containing the appropriate cleavage reagent to release the cross-linked peptides, leaving the biotin tag attached to the beads.

-

For non-cleavable linkers: Elute the biotinylated peptides from the beads using a harsh elution buffer.

-

-

Collect the eluted/cleaved peptides for LC-MS/MS analysis.

General Protocol for LC-MS/MS Analysis of Trifunctional Linker-Modified Peptides

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system.

Procedure:

-

Chromatographic Separation:

-

Load the peptide sample onto a C18 reverse-phase column.

-

Elute the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

-

Acquire full MS scans in the Orbitrap or TOF analyzer.

-

Select the most intense precursor ions for fragmentation (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

-

Data Analysis:

-

Use specialized software (e.g., pLink, MaxQuant with QCLMS capabilities) to identify the cross-linked peptides and determine the site of modification.

-

For quantitative studies with isotopically labeled linkers, extract the intensity ratios of the light and heavy isotopic peaks.

-

Visualizing Complexity: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the intricate processes enabled by trifunctional linkers.

Caption: Cellular trafficking and mechanism of action of a dual-payload ADC with a trifunctional linker.

Caption: Experimental workflow for CXMS using a trifunctional, enrichable cross-linker.

Caption: Workflow for Activity-Based Protein Profiling (ABPP) with a trifunctional probe.

Conclusion

Trifunctional linkers represent a powerful evolution in bioconjugation chemistry, offering unprecedented control and versatility in the design of complex biomolecular architectures. Their ability to introduce a third dimension of functionality has already had a profound impact on the development of advanced therapeutics, diagnostics, and research tools. As our understanding of the intricate interplay between linker chemistry and biological function continues to grow, we can expect to see even more innovative applications of trifunctional linkers, pushing the boundaries of what is possible in the field of bioconjugation.

References

- 1. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ohsu.edu [ohsu.edu]

The Trifunctional Workhorse of Bioorthogonal Chemistry: An In-depth Technical Guide to Amino-bis-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the demand for precise and efficient molecular tools is paramount. Amino-bis-PEG3-TCO, a heterotrifunctional linker, has emerged as a powerful asset in the bioorthogonal chemistry toolkit. Featuring two highly reactive trans-cyclooctene (TCO) moieties and a versatile secondary amine, this linker enables the creation of complex biomolecular architectures with exceptional control and efficiency. Its design is particularly amenable to applications requiring the assembly of multiple components, such as in the development of next-generation antibody-drug conjugates (ADCs), advanced imaging probes, and sophisticated proteomics platforms.

This technical guide provides a comprehensive overview of the core applications of this compound, focusing on its role in antibody-drug conjugation, live-cell imaging, and proteomics. We present detailed experimental protocols, quantitative data to inform experimental design, and logical workflows to guide researchers in leveraging the unique capabilities of this trifunctional linker.

Core Principles: The TCO-Tetrazine Ligation

The functionality of this compound is centered on the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO groups and a tetrazine partner.[1] This bioorthogonal reaction is renowned for its extraordinary speed, with second-order rate constants orders of magnitude higher than other click chemistry reactions, and its ability to proceed in complex biological media without interfering with native biochemical processes.[2][3]

The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine linkage.[1][2] The inclusion of a polyethylene glycol (PEG) spacer in the linker design enhances aqueous solubility and minimizes steric hindrance, further optimizing its utility in biological systems.

Quantitative Data

The selection of a bioorthogonal reaction is often guided by its kinetic parameters. The TCO-tetrazine ligation stands out for its exceptional speed, which is crucial for applications involving low reactant concentrations or requiring rapid labeling.

Table 1: Comparative Reaction Kinetics of Bioorthogonal Reactions

| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |

| Inverse-electron-demand Diels-Alder (iEDDA) | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000 | Extremely fast, highly specific, bioorthogonal, catalyst-free. |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | ~1 | Catalyst-free, bioorthogonal, but significantly slower than iEDDA. |

| NHS Ester-Amine Coupling | NHS Ester | Primary Amine | Variable, generally slower | Widely used, but not bioorthogonal. |

Table 2: Stability of TCO-Modified Antibody

| Storage Condition | % Loss of Reactivity towards Tetrazine |

| 4°C in Phosphate Buffer (pH 7.5) for 4 weeks | 10.5% |

| -20°C in Phosphate Buffer (pH 7.5) for 4 weeks | 7% |

Note: The data above reflects the general stability of TCO-conjugated antibodies and may vary depending on the specific antibody and conjugation conditions.

Applications and Experimental Protocols

Antibody-Drug Conjugates (ADCs)

This compound is a valuable tool for the construction of sophisticated ADCs, enabling the attachment of two distinct payloads to a single antibody, or increasing the drug-to-antibody ratio (DAR) in a controlled manner. The secondary amine on the linker can be functionalized with a targeting or imaging moiety, or another therapeutic agent.

Experimental Protocol: Synthesis of a Dual-Payload ADC

This protocol outlines a general strategy for creating an ADC with two different payloads using this compound.

Materials:

-

Monoclonal antibody (mAb) pre-functionalized with a tetrazine moiety (mAb-Tz).

-

This compound.

-

Payload 1 with an NHS-ester reactive group (Payload1-NHS).

-

Payload 2 with a tetrazine reactive group (Payload2-Tz).

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Anhydrous DMSO or DMF.

-

Quenching reagent (e.g., Tris buffer).

-

Size-Exclusion Chromatography (SEC) system for purification.

Procedure:

-

Functionalization of this compound with Payload 1:

-

Dissolve this compound and Payload1-NHS in anhydrous DMSO at a 1:1.1 molar ratio.

-

Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to catalyze the reaction.

-

Incubate at room temperature for 2-4 hours.

-

Monitor the reaction by LC-MS.

-

Purify the resulting Payload1-linker conjugate by HPLC.

-

-

Conjugation to the Antibody:

-

Dissolve the purified Payload1-linker conjugate in reaction buffer.

-

Add the mAb-Tz to the solution at a 1:5 molar excess of the linker-payload construct.

-

Incubate at room temperature for 1-2 hours. The reaction can be monitored by observing the disappearance of the tetrazine's color.

-

Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

-

-

Attachment of Payload 2:

-

To the solution from the previous step, add Payload2-Tz at a 1:5 molar excess relative to the initial antibody concentration.

-

Incubate at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the final dual-payload ADC using SEC to remove unreacted linkers and payloads.

-

Characterize the final conjugate by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the DAR.

-

Logical Workflow for Dual-Payload ADC Synthesis

References

The Nexus of Speed and Specificity: A Technical Guide to Click Chemistry with TCO Linkers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the pursuit of precise, efficient, and biocompatible molecular ligation techniques is paramount. Among the most powerful strategies to emerge is "click chemistry," and at the forefront of this field is the bioorthogonal reaction between trans-cyclooctene (TCO) linkers and tetrazines. This technical guide provides a comprehensive exploration of the core principles, quantitative data, and experimental protocols associated with TCO linkers, offering a practical resource for researchers aiming to leverage this technology.

The TCO-tetrazine ligation, a cornerstone of bioorthogonal chemistry, is prized for its extraordinary reaction speed and high specificity, enabling the precise coupling of biomolecules in complex biological environments.[1][2] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a catalyst-free mechanism that is well-suited for in vivo and live-cell applications due to its lack of cytotoxicity, a notable advantage over copper-catalyzed click reactions.[2][3] The versatility of TCO linkers has propelled their use in a wide array of applications, from the construction of antibody-drug conjugates (ADCs) to the development of advanced molecular imaging agents and targeted drug delivery systems.[4]

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The reaction between a TCO linker and a tetrazine is a type of [4+2] cycloaddition. In this inverse-electron-demand Diels-Alder reaction, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich TCO serves as the dienophile. This initial cycloaddition forms an unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂). The final product is a stable dihydropyridazine conjugate.

Quantitative Data: Reaction Kinetics and Linker Properties

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction. This rapid kinetics allows for efficient labeling at low concentrations, which is crucial for in vivo applications to minimize potential off-target effects. The reactivity of TCO linkers can be further modulated by their structure, with axially substituted isomers often exhibiting higher reactivity due to increased ring strain. The incorporation of polyethylene glycol (PEG) spacers can enhance the solubility and reduce the aggregation of biomolecules conjugated with TCO linkers.

| Linker/Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics | References |

| TCO - Tetrazine (general) | 10³ - 10⁶ | Exceptionally fast kinetics, biocompatible. | |

| sTCO - Tetrazine | Up to 3.3 x 10⁶ | Highly reactive, enabling rapid labeling. | |

| TCO-PEG - Tetrazine | ~2000 | PEG spacer improves solubility and reduces steric hindrance. | |

| Axial TCO Isomers | Up to 4-fold more reactive than equatorial | Increased ring strain leads to faster reaction rates. | |

| TCO with allylic substituent | ~20-fold decrease vs. unsubstituted TCO | Allylic substitution can reduce the reaction rate. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of TCO-based click chemistry. Below are protocols for the functionalization of a protein with a TCO linker and subsequent conjugation with a tetrazine-modified molecule.

Protocol 1: Amine-Reactive TCO Labeling of a Protein

This protocol describes the labeling of a protein with a TCO-NHS ester, which reacts with primary amines (e.g., lysine residues).

Materials:

-

Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Purification: Remove excess, unreacted TCO-PEG-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

-

Characterization: Determine the degree of labeling using mass spectrometry.

Protocol 2: TCO-Tetrazine Ligation for Protein-Molecule Conjugation

This protocol outlines the click reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-functionalized molecule (e.g., a fluorescent dye or small molecule drug)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-functionalized molecule in PBS.

-

Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in a 1:1.5 molar ratio (protein:tetrazine). The reaction is typically efficient at micromolar concentrations.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic UV-Vis absorbance.

-

Purification (Optional): If necessary, remove excess tetrazine-functionalized molecule by size-exclusion chromatography or dialysis.

-

Analysis: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other appropriate techniques to confirm successful ligation.

Applications in Drug Development and Research

The unique characteristics of TCO linkers have made them invaluable tools in various research and development areas.

-

Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by TCO-tetrazine chemistry allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs.

-

Pretargeted Imaging and Therapy: In this two-step approach, a tetrazine-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a TCO-linked imaging or therapeutic agent is introduced, which rapidly "clicks" to the antibody, enhancing the target-to-background signal and reducing off-target toxicity.

-

Molecular Imaging and Cell Diagnostics: TCO-PEG linkers facilitate the rapid and efficient labeling of biomolecules for molecular imaging and cell-based diagnostic applications.

-

Hydrogel Formation: The crosslinking of polymers with TCO and tetrazine moieties can be used to form biocompatible hydrogels for applications in tissue engineering and drug delivery.

References

Technical Guide: Amino-bis-PEG3-TCO for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Amino-bis-PEG3-TCO, a trifunctional linker molecule integral to advanced bioconjugation strategies. Its unique structure, featuring a secondary amine and two trans-cyclooctene (TCO) moieties, enables precise and efficient labeling and crosslinking of biomolecules through bioorthogonal chemistry. This document outlines its chemical properties, experimental protocols for its application, and a visual representation of its reaction mechanism.

Core Properties of this compound

This compound is a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1][2] Its trifunctional nature, with a central secondary amine for initial conjugation and two TCO groups for subsequent bioorthogonal reactions, allows for the assembly of complex molecular constructs. The hydrophilic polyethylene glycol (PEG) spacers enhance solubility, reduce aggregation, and minimize steric hindrance during conjugation.[3]

| Property | Value | Source |

| Molecular Formula | C₄₃H₇₇N₅O₁₄ | [3][4] |

| Molecular Weight | 888.10 g/mol | |

| Purity | >90% | |

| Physical Form | Colorless oil | |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |

| Storage | -20°C, protect from light |

Reaction Principle: TCO-Tetrazine Ligation

The primary application of this compound revolves around the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO groups and a tetrazine (Tz) moiety. This bioorthogonal "click chemistry" reaction is exceptionally fast and highly specific, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst. The reaction forms a stable dihydropyridazine bond and releases nitrogen gas as the only byproduct. This high degree of selectivity and biocompatibility makes the TCO-tetrazine ligation ideal for conjugating molecules in complex biological environments, including in living organisms.

The reaction kinetics are a key advantage, with second-order rate constants reported to be in the range of 1 to 1x10⁶ M⁻¹s⁻¹, making it one of the most efficient bioorthogonal reactions known. This allows for the effective conjugation of biomolecules even at low concentrations. The progress of the reaction can often be monitored by the disappearance of the characteristic pink color of the tetrazine.

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, the following are generalized and adaptable protocols for TCO-tetrazine ligation based on established methodologies. These protocols can be modified for specific applications involving this compound.

Protocol 1: General Protein-Protein Conjugation using TCO and Tetrazine Linkers

This protocol describes the conjugation of two proteins, one functionalized with a TCO group and the other with a tetrazine.

Materials:

-

TCO-functionalized Protein 1

-

Tetrazine-functionalized Protein 2

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spin desalting columns

Procedure:

-

Preparation of Reactants: Dissolve the TCO-functionalized Protein 1 and Tetrazine-functionalized Protein 2 in PBS buffer.

-

Conjugation Reaction: Mix the TCO-Protein 1 and Tetrazine-Protein 2 in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.

-

Incubation: Incubate the reaction mixture for 1 hour with rotation. Depending on the specific reactants, the incubation time can range from 30 minutes to 2 hours at room temperature. The reaction can also be performed at 4°C with a longer incubation time.

-

Monitoring (Optional): The reaction can be monitored by observing the disappearance of the tetrazine's color, which has an absorption band between 510 and 550 nm.

-

Purification: The resulting protein-protein conjugate can be purified from unreacted components using size-exclusion chromatography.

-

Storage: Store the final conjugate at 4°C.

Protocol 2: Labeling of a TCO-Modified Protein with a Tetrazine-Fluorophore

This protocol outlines the procedure for fluorescently labeling a protein that has been modified to contain a TCO group.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS)

-

Tetrazine-functionalized fluorophore

-

DMSO or DMF

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Fluorophore Stock: Prepare a stock solution of the tetrazine-fluorophore in DMSO or DMF.

-

Labeling Reaction: To the solution of the TCO-modified protein, add a 5-10 fold molar excess of the tetrazine-fluorophore solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Purification: Remove the excess, unreacted tetrazine-fluorophore using a desalting column or dialysis.

-

Final Product: The labeled protein is now ready for downstream applications.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for a bioconjugation experiment utilizing the TCO-tetrazine ligation chemistry, which is the core application of this compound.

Caption: Workflow for TCO-Tetrazine Bioconjugation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Storage and Handling of TCO Reagents

Trans-cyclooctenes (TCOs) are indispensable tools in bioorthogonal chemistry, prized for their exceptionally fast, catalyst-free click reactions with tetrazines.[1] This reactivity, driven by high ring strain, allows for the precise labeling and conjugation of biomolecules in complex biological systems, from live cells to in vivo models.[][3][4] However, the very strain that makes TCOs highly reactive also renders them susceptible to isomerization and degradation if not stored and handled correctly.

This guide provides a comprehensive overview of the best practices for the storage and handling of TCO reagents to ensure their stability, reactivity, and optimal performance in research and development applications.

General Recommendations for Storage and Handling

Proper storage and handling are critical to preserving the integrity of TCO reagents. The primary mechanism of TCO deactivation is the isomerization of the reactive trans-isomer to the unreactive cis-isomer (CCO). This process can be accelerated by exposure to moisture, light, thiols, and certain metals. For derivatives like N-hydroxysuccinimide (NHS) esters, which are common for labeling proteins, hydrolysis due to moisture is a major concern.

Key Handling Practices:

-